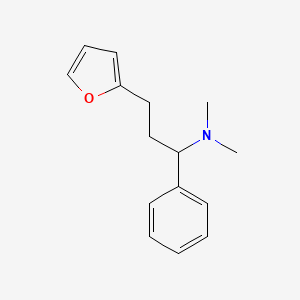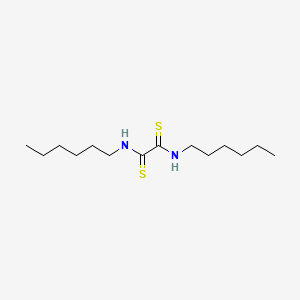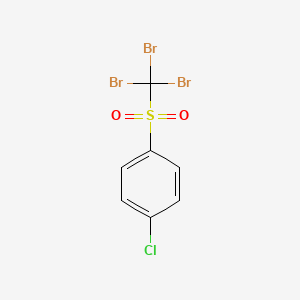![molecular formula C27H40N2O2 B14688439 Ethyl [2-(naphthalen-1-yl)-6-(piperidin-1-yl)-2-(propan-2-yl)hexyl]carbamate CAS No. 29474-08-6](/img/structure/B14688439.png)
Ethyl [2-(naphthalen-1-yl)-6-(piperidin-1-yl)-2-(propan-2-yl)hexyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [2-(naphthalen-1-yl)-6-(piperidin-1-yl)-2-(propan-2-yl)hexyl]carbamate is a complex organic compound that features a naphthalene ring, a piperidine ring, and a carbamate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [2-(naphthalen-1-yl)-6-(piperidin-1-yl)-2-(propan-2-yl)hexyl]carbamate typically involves multiple steps:
Formation of the Naphthalene Derivative: The initial step involves the preparation of a naphthalene derivative, such as 1-naphthalen-2-yl-ethylamine.
Incorporation of the Piperidine Ring: The naphthalene derivative is then reacted with a piperidine derivative under controlled conditions to form the intermediate compound.
Addition of the Carbamate Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl [2-(naphthalen-1-yl)-6-(piperidin-1-yl)-2-(propan-2-yl)hexyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group, using reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of reduced naphthalene derivatives.
Substitution: Formation of substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Ethyl [2-(naphthalen-1-yl)-6-(piperidin-1-yl)-2-(propan-2-yl)hexyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Ethyl [2-(naphthalen-1-yl)-6-(piperidin-1-yl)-2-(propan-2-yl)hexyl]carbamate involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, while the piperidine ring can interact with protein receptors. The carbamate group may inhibit enzymes by forming covalent bonds with active site residues .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Naphthalen-2-yl-ethylamine
- 2-(naphthalen-1-yl)pyridine
- N-(1-Naphthalen-1-yl-ethyl)-2-phenyl-acetamide
Uniqueness
Ethyl [2-(naphthalen-1-yl)-6-(piperidin-1-yl)-2-(propan-2-yl)hexyl]carbamate is unique due to its combination of a naphthalene ring, a piperidine ring, and a carbamate group. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
29474-08-6 |
|---|---|
Molekularformel |
C27H40N2O2 |
Molekulargewicht |
424.6 g/mol |
IUPAC-Name |
ethyl N-(2-naphthalen-1-yl-6-piperidin-1-yl-2-propan-2-ylhexyl)carbamate |
InChI |
InChI=1S/C27H40N2O2/c1-4-31-26(30)28-21-27(22(2)3,17-8-11-20-29-18-9-5-10-19-29)25-16-12-14-23-13-6-7-15-24(23)25/h6-7,12-16,22H,4-5,8-11,17-21H2,1-3H3,(H,28,30) |
InChI-Schlüssel |
NYXOUALJQDOGQB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NCC(CCCCN1CCCCC1)(C2=CC=CC3=CC=CC=C32)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


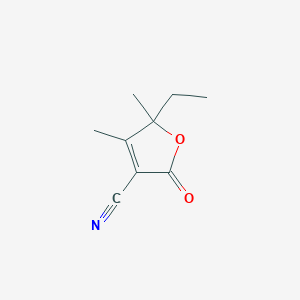
![N-[(4-chlorophenyl)methyl]-2-(2,5-dichlorophenoxy)acetamide](/img/structure/B14688375.png)
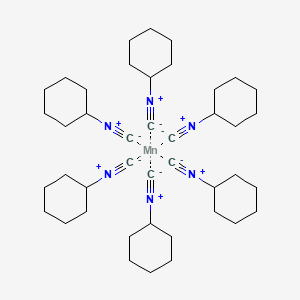
![4-{2-[3-Methyl-5-(pyridin-3-yl)-4H-pyrazol-4-ylidene]hydrazinyl}morpholine](/img/structure/B14688388.png)
![Ethyl 4-[[3-[(2,6-diamino-5-nitropyrimidin-4-yl)amino]-2-oxopropyl]amino]benzoate](/img/structure/B14688397.png)
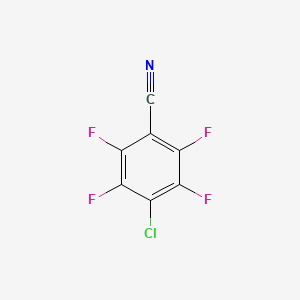
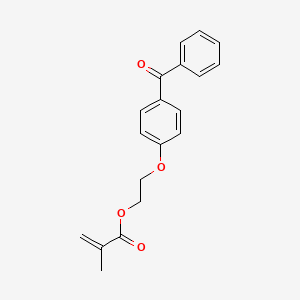
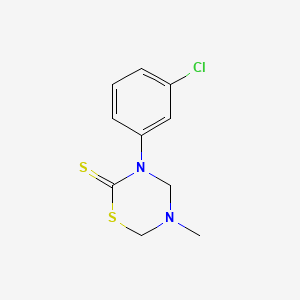
![2-[(2-Butylphenoxy)methyl]oxirane](/img/structure/B14688415.png)

